molecular formula C7H7NO2 B081397 3,4-(Methylenedioxy)aniline CAS No. 14268-66-7

3,4-(Methylenedioxy)aniline

Cat. No.: B081397
CAS No.: 14268-66-7
M. Wt: 137.14 g/mol
InChI Key: XGNXYCFREOZBOL-UHFFFAOYSA-N
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Description

3,4-(Methylenedioxy)aniline, also known as 3,4-(Methylenedioxy)-aniline, is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.1360 g/mol . This compound is characterized by a benzodioxole ring fused with an amine group at the 5-position. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to undergo n-alkylation with cyclic secondary alkylamines .

Mode of Action

3,4-(Methylenedioxy)aniline interacts with its targets through a process called N-alkylation. In the presence of a Shvo catalyst, it undergoes N-alkylation with cyclic secondary alkylamines to yield N-arylpyrrolidines .

Biochemical Pathways

The compound is used in the synthesis of γ-glutamylanilides , suggesting that it may play a role in the biochemical pathways involving these compounds.

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability.

Result of Action

Its role in the synthesis of γ-glutamylanilides suggests that it may have significant effects at the molecular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is sensitive to air and light , and it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is incompatible with strong acids, acid chlorides, and acid anhydrides .

Biochemical Analysis

Biochemical Properties

3,4-(Methylenedioxy)aniline undergoes N-alkylation with cyclic secondary alkylamines in the presence of Shvo catalyst to yield N-arylpyrrolidines . This interaction with cyclic secondary alkylamines suggests that this compound may interact with similar structures in biological systems.

Molecular Mechanism

The molecular mechanism of this compound is primarily through its ability to undergo N-alkylation with cyclic secondary alkylamines . This reaction could potentially influence gene expression, enzyme activation or inhibition, and other molecular processes.

Temporal Effects in Laboratory Settings

It is known to be air and light sensitive, suggesting that it may degrade over time under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-(Methylenedioxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of piperonylic acid with thiosemicarbazide in the presence of phosphoryl chloride, which is heated at 65–75°C for 35–45 minutes . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3,4-(Methylenedioxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3,4-(Methylenedioxy)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,4-(Methylenedioxy)aniline can be compared with other similar compounds such as:

  • 3,4-(Methylenedioxy)-aniline
  • 1-Amino-3,4-dimethylenedioxybenzene
  • 4-Amino-1,2-methylenedioxybenzene
  • 5-Aminobenzodioxole

These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific interactions with molecular targets and its versatility in various chemical reactions .

Properties

IUPAC Name

1,3-benzodioxol-5-amine
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InChI

InChI=1S/C7H7NO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGNXYCFREOZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID8065743
Record name 1,3-Benzodioxol-5-amine
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Molecular Weight

137.14 g/mol
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Physical Description

Dark brown flakes; [Aldrich MSDS]
Record name 1,3-Benzodioxol-5-amine
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CAS No.

14268-66-7
Record name Benzodioxol-5-amine
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Record name 1,3-Benzodioxol-5-amine
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Record name 3,4-(methylenedioxy)aniline
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Record name 1,3-BENZODIOXOL-5-AMINE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 38 gms. of 1-nitro-3,4-methylenedioxybenzene in 75 mls. of absolute ethanol is added 1.5 gms. of 5% palladium on carbon. The resulting mixture is hydrogenated at approximately 4 atmospheres pressure of hydrogen and ambient temperature for 4 hours. The catalyst is removed by filtration and the filtrate concentrated to a syrup. Trituration of the syrup with petroleum ether (b.p. 30°-60°C.) causes solidification and recrystallization from the same solvent provides 1-amino-3,4-methylenedioxybenzene, m.p. 37°C.
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Synthesis routes and methods III

Procedure details

This compound was prepared by the procedure described in Example 1, except that the potassium carbonate was omitted. From 80 mg. of mitomycin A and 0.1 ml. of 3,4-methylenedioxyaniline was obtained 50 mg. (48% yield) of the desired product having a melting point of 86°-88° C. (decomposition) and providing the following analysis:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,4-(Methylenedioxy)aniline in organic synthesis?

A: this compound serves as a versatile building block for constructing various heterocyclic compounds. It is frequently employed in synthesizing thiazolidinones [, , ], which exhibit diverse biological activities including antitumor, antidiabetic, antitubercular, and antiviral properties. Additionally, it is used in the synthesis of furo[3,4‐b]quinolin‐1(3H)‐ones [] and dioxolo[4,5-b]phenothiazines [], further expanding its utility in medicinal chemistry research.

Q2: Can you provide details on the synthesis of 3,4-Methylenedioxy Phenethylamine starting from this compound?

A: A novel method outlines the synthesis of 3,4-Methylenedioxy Phenethylamine using this compound as a precursor []. The process involves a four-step synthesis:

    Q3: How is this compound used in the preparation of N-substituted sulfonamide derivatives?

    A: this compound acts as a starting material for synthesizing N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives []. The synthesis involves two key steps:

      Q4: Has this compound been explored for its antibacterial properties?

      A: Yes, N-substituted sulfonamide derivatives of this compound have been synthesized and evaluated for their antibacterial activity []. While these derivatives demonstrated antibacterial activity, their potency was found to be weaker compared to the reference standard, ciprofloxacin [].

      Q5: Are there any applications of this compound in analytical chemistry?

      A: this compound, in its polymerized form as poly(3,4-Methylenedioxy)aniline, is utilized in the development of electrochemical sensors. Specifically, it is combined with magnetic Fe3O4 nanorods to create a nanocomposite for the simultaneous detection of endocrine-disrupting agents like bisphenol A (BPA), phenol, and 4-nitrophenol (4-NP) using square-wave voltammetry [].

      Q6: What are the potential applications of this compound derivatives in neurodegenerative diseases?

      A: Research has explored this compound-derived semicarbazones as potential therapeutic agents for neurodegenerative diseases []. These compounds demonstrated inhibitory activity against both monoamine oxidase (MAO) and acetylcholinesterase (AChE), key enzymes implicated in neurodegenerative disorders. Importantly, some derivatives exhibited selectivity for MAO-B and AChE, with IC50 values in the micro- or nanomolar ranges []. These findings suggest their potential as leads for developing novel therapies for neurodegenerative diseases.

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